WT161 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6) []. It belongs to a class of compounds known as hydroxamic acid-based HDAC inhibitors []. WT161 has emerged as a promising agent for research in various cancer types, including multiple myeloma [], breast cancer [], osteosarcoma [], and mantle cell lymphoma [], due to its ability to disrupt protein homeostasis and induce apoptosis in cancer cells.
In laboratory settings, WT-161 was synthesized using standard organic chemistry techniques, including coupling reactions and purification processes such as chromatography. The purity and efficacy of the synthesized compound were confirmed through various analytical methods, including nuclear magnetic resonance spectroscopy and mass spectrometry .
The detailed structural data can be visualized through chemical drawing software or databases that catalog small molecules .
WT-161 primarily acts through the inhibition of HDAC6, which leads to increased acetylation of non-histone proteins. This mechanism is crucial for its anticancer properties. In vitro studies have shown that treatment with WT-161 results in significant growth inhibition of various cancer cell lines, including breast cancer cells, by inducing apoptosis and downregulating anti-apoptotic proteins such as X-linked inhibitor of apoptosis protein (XIAP) .
These reactions contribute to altered cellular signaling pathways that promote apoptosis in cancer cells .
The mechanism by which WT-161 exerts its effects involves several steps:
Experimental data indicate that WT-161's action leads to downregulation of growth factor receptors such as epidermal growth factor receptor (EGFR) and estrogen receptor alpha (ERα), further contributing to its anticancer efficacy .
The compound exhibits an inhibitory concentration (IC50) value around 0.40 nM against HDAC6, indicating potent activity .
WT-161 has several promising applications in scientific research:
WT-161 is a synthetic small-molecule inhibitor with the molecular formula C₂₇H₃₀N₄O₃, corresponding to a molecular weight of 458.55 g/mol [3]. Its core structure features a benzamide-based zinc-binding group (ZBG) connected to a hydrophobic cap group via a linker region. This design follows the classic pharmacophore model for histone deacetylase (HDAC) inhibitors, comprising three critical domains: 1) a zinc-chelating moiety, 2) a hydrophobic spacer, and 3) a surface recognition cap [7]. The benzamide ZBG confers greater isoform selectivity—particularly for HDAC6—compared to hydroxamate-based inhibitors, which typically exhibit broader inhibition profiles. The cap group contains aromatic and heterocyclic elements (including pyrimidine rings) that facilitate interactions with HDAC6-specific surface residues and accessory domains [3] [7].
Table 1: Molecular Properties of WT-161
Property | Value | Relevance to Drug-Likeness |
---|---|---|
Molecular Formula | C₂₇H₃₀N₄O₃ | Defines elemental composition |
Molecular Weight | 458.55 g/mol | Exceeds Lipinski's Rule of Five (MW ≤ 500) |
Hydrogen Bond Acceptors (HBAs) | 7 | Within Lipinski limit (≤10) |
Hydrogen Bond Donors (HBDs) | 2 | Within Lipinski limit (≤5) |
Calculated LogP (cLogP) | ~3.5 | Moderate lipophilicity (optimal range 1–3) |
Topological Polar Surface Area (TPSA) | ~90 Ų | Below Veber's threshold (≤140 Ų) |
Rotatable Bonds | 8 | Within Veber's limit (≤10) |
Despite exceeding the ideal molecular weight threshold (500 g/mol) in Lipinski’s Rule of Five, WT-161 adheres to other critical drug-likeness parameters: moderate lipophilicity (cLogP ~3.5), low hydrogen-bond donor count (2), and acceptable polar surface area (~90 Ų) [4] [5]. These properties suggest potential for membrane permeability but underscore bioavailability challenges common to larger molecules, necessitating formulation strategies for optimal absorption [4].
The synthesis of WT-161 involves multi-step organic reactions, starting with the coupling of a substituted benzamide derivative (containing the ZBG) to an aromatic cap group via an aliphatic or aryl linker. Late-stage modifications focus on bioavailability optimization through:
To overcome inherent bioavailability limitations of middle-to-large molecules (MW > 500), WT-161 leverages formulation-enhanced absorption. Preclinical studies utilize sodium caprylate (C8), an absorption enhancer that transiently opens intestinal tight junctions, facilitating paracellular transport [4]. This approach mirrors technologies used in approved peptide drugs (e.g., Mycapssa®), where enhancers boost bioavailability despite suboptimal molecular properties [4]. Additionally, intramolecular hydrogen bonding in the linker region may promote "chameleonic" behavior—adopting closed conformations in aqueous environments to minimize polar surface area, thereby enhancing membrane permeability [4] [5].
WT-161 exhibits >100-fold selectivity for HDAC6 over class I HDACs (HDAC1, 2, 3) and HDAC8, as demonstrated by enzymatic assays using recombinant human HDAC isoforms [3] [7]. This specificity arises from structural and mechanistic features:
Table 2: HDAC Isoform Selectivity Profile of WT-161
HDAC Class | Isoform | Cellular Localization | Relative Inhibition by WT-161 | Key Non-Histone Substrates |
---|---|---|---|---|
Class I | HDAC1 | Nucleus | Low (<10%) | p53, STAT3 |
HDAC2 | Nucleus | Low (<10%) | STAT1, YY1 | |
HDAC3 | Nucleus/Cytoplasm | Moderate (~20%) | GATA1, SRC3 | |
HDAC8 | Nucleus/Cytoplasm | Low (<5%) | EST1, SMC3 | |
Class IIb | HDAC6 | Cytoplasm | High (IC₅₀ ~10 nM) | α-tubulin, HSP90, tau |
HDAC10 | Cytoplasm | Moderate (~30%) | HSP70, Hsp40 | |
Class IV | HDAC11 | Nucleus | Negligible | MYST2 |
This selectivity is functionally significant: In Alzheimer’s disease models, WT-161 increases acetylated α-tubulin levels by >60% without significantly altering histone H3 acetylation—a biomarker of class I HDAC inhibition [3]. Such isoform specificity minimizes epigenetic interference while targeting HDAC6-mediated pathways implicated in neurodegeneration and cancer [3] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7